molecular formula C13H12F3NO3S2 B2751113 N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide CAS No. 1105222-09-0

N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2751113
CAS No.: 1105222-09-0
M. Wt: 351.36
InChI Key: ZRRCPUAIUOWOGN-UHFFFAOYSA-N
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Description

N-(2-(3-(Trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide is a high-purity chemical compound offered for research and development purposes. This molecule features a thiophene-sulfonamide core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery. Sulfonamide derivatives, particularly those incorporating a thiophene ring, are extensively investigated for their potential as therapeutic agents and as chemical probes for biological systems . Compounds with this core structure have demonstrated significant promise in oncology research. Structurally related thiophene-2-sulfonamide derivatives have been developed as potent and selective inhibitors of anti-apoptotic proteins like Mcl-1, showing efficacy in inducing caspase-dependent apoptosis in cancer cells and reducing tumor volume in preclinical models . Furthermore, the phenoxyethyl-thiophene-sulfonamide structure is a recognized pharmacophore, with similar compounds being explored as inhibitors of various biological targets, including Nav1.7 for pain management and glucuronidase enzymes . The inclusion of the 3-(trifluoromethyl)phenoxy moiety is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and modulate its lipophilicity and binding affinity. This product is intended for research applications only, including use as a building block in organic synthesis, a reference standard in analytical studies, or a lead compound in drug discovery programs. Researchers can leverage this compound to explore new chemical space in the development of small-molecule inhibitors. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)phenoxy]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3S2/c14-13(15,16)10-3-1-4-11(9-10)20-7-6-17-22(18,19)12-5-2-8-21-12/h1-5,8-9,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRCPUAIUOWOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form 2-(3-(trifluoromethyl)phenoxy)ethyl intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Sulfonamide Formation: : The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. This step typically requires a solvent like dichloromethane (DCM) and is conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalysis: Employing catalysts to lower activation energy and improve selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonamide group can be reduced under specific conditions using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials.

Mechanism of Action

The mechanism by which N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Key Structural Features

The target compound’s structure can be compared to two closely related analogs from the evidence:

N-(3-Acetylphenyl)thiophene-2-sulfonamide (CAS: N/A; Mol. Wt.: 281.35 g/mol)

N-(2-Ethoxyphenyl)-2-thiophenesulfonamide (CAS: 332354-74-2; Mol. Wt.: 283.37 g/mol)

Parameter Target Compound N-(3-Acetylphenyl)thiophene-2-sulfonamide N-(2-Ethoxyphenyl)-2-thiophenesulfonamide
Core Structure Thiophene-2-sulfonamide Thiophene-2-sulfonamide Thiophene-2-sulfonamide
Aryl Substituent 3-(Trifluoromethyl)phenoxyethyl 3-Acetylphenyl 2-Ethoxyphenyl
Key Functional Groups -CF₃, ether (-O-) Acetyl (-COCH₃) Ethoxy (-OCH₂CH₃)
Molecular Weight ~350–370 g/mol (estimated) 281.35 g/mol 283.37 g/mol
Potential Applications Enzyme inhibition, ligand design Not specified Not specified

Functional Implications

  • Trifluoromethyl (-CF₃) vs. Acetyl (-COCH₃): The -CF₃ group in the target compound is strongly electron-withdrawing, enhancing resistance to oxidative metabolism compared to the acetyl group in . This could improve pharmacokinetic properties such as half-life .
  • Ethoxy (-OCH₂CH₃) vs. Phenoxyethyl (-OCH₂CH₂): The ethyloxy spacer in the target compound introduces flexibility, possibly enabling better accommodation in enzyme active sites compared to the rigid ethoxy group in . The ethoxy group in is smaller, which might favor interactions with shallow binding pockets.

Broader Context of Sulfonamide Derivatives

The evidence also highlights other sulfonamide-based compounds with distinct structural motifs:

  • N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide : Features a pyridine-thiophene hybrid, emphasizing heteroaromatic diversity in ligand design.

These examples underscore the importance of substituent choice in tuning physicochemical and biological properties.

Biological Activity

N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a phenoxy group, and a thiophene sulfonamide moiety. Its molecular formula is C13H12F3N1O3S2C_{13}H_{12}F_3N_1O_3S_2, with a molecular weight of approximately 353.36 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

This compound is hypothesized to interact with various biological pathways:

  • Apoptosis Induction : Research indicates that compounds with similar thiophene-2-sulfonamide cores can induce apoptosis in cancer cells through mitochondrial pathways. For instance, studies have shown that derivatives can bind to proteins like Mcl-1 and Bcl-2, which are crucial in regulating apoptosis, exhibiting binding affinities in the sub-micromolar range (Ki = 0.3-1 μM) .
  • Cytotoxicity : The compound demonstrates notable cytotoxicity against tumor cell lines, with IC50 values typically below 10 μM, indicating potent anti-cancer properties .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with similar compounds. Below is a summary table highlighting key biological activities:

Compound NameIC50 (μM)Mechanism of Action
This compound<10Apoptosis via mitochondrial pathway
N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide0.3-0.4Bcl-2 family protein inhibition
N-(2-(3-methoxyphenyl)ethyl)-benzene sulfonamide>10Less effective in apoptosis induction

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study conducted on HL-60 cells demonstrated that compounds similar to this compound could induce apoptosis through increased caspase activity, confirming their potential as therapeutic agents for cancer treatment .
  • Binding Affinity Studies : Two-dimensional heteronuclear single quantum coherence NMR spectroscopy has been employed to elucidate the binding modes of these compounds to Bcl-xL, showcasing their potential in targeting critical apoptotic pathways .
  • Comparative Efficacy : In comparative analyses, compounds with similar structures have shown varying degrees of effectiveness against different cancer cell lines, suggesting that structural modifications can significantly impact biological activity .

Q & A

Q. Q1. What are the foundational synthetic routes for N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide?

Methodological Answer: The synthesis typically involves two key steps:

Intermediate Formation : React 3-(trifluoromethyl)phenol with ethylene oxide or a bromoethylating agent to generate 2-(3-(trifluoromethyl)phenoxy)ethylamine.

Sulfonamide Coupling : React the intermediate with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Characterization is performed via ¹H/¹³C NMR (to confirm amine coupling and substituent positions) and mass spectrometry (to verify molecular weight) .

Q. Q2. Which analytical techniques are essential for confirming the compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the thiophene ring (δ 7.0–7.5 ppm), trifluoromethyl group (δ 4.2–4.5 ppm), and sulfonamide protons (δ 2.8–3.2 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₁F₃NO₃S₂).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Biological Evaluation and Mechanisms

Q. Q3. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values.
  • Anticancer Screening : Perform MTT assays on U87MG glioma or HeLa cells, comparing IC₅₀ values to cisplatin controls.
  • Enzyme Inhibition : Test against carbonic anhydrase IX (a cancer target) via spectrophotometric assays .

Q. Q4. What mechanisms might explain its potential enzyme-inhibitory activity?

Methodological Answer: The sulfonamide group acts as a zinc-binding motif in enzymes like carbonic anhydrase. Docking studies (using AutoDock Vina) can predict interactions with active sites. Validate via:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd).
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes .

Advanced Synthesis and Optimization

Q. Q5. How can microwave-assisted synthesis improve yield and reaction time?

Methodological Answer: Microwave irradiation (e.g., 60°C, 300 W, 10 min) accelerates the coupling step, reducing side reactions. Example protocol:

  • Mix 2-(3-(trifluoromethyl)phenoxy)ethylamine, thiophene-2-sulfonyl chloride, and triethylamine in THF.
  • Irradiate under nitrogen, then purify via flash chromatography (hexane/ethyl acetate). Yields increase from ~60% (conventional) to >85% .

Q. Q6. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping peaks (e.g., ethylenic protons) at 298K vs. 323K.
  • 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Repeat Synthesis : Confirm reproducibility under inert atmosphere to rule out oxidation artifacts .

Structure-Activity Relationship (SAR) Studies

Q. Q7. How can researchers systematically explore SAR for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) on the phenoxy ring.
  • Biological Testing : Compare IC₅₀ values across analogs to identify key functional groups.
  • Computational Modeling : Use QSAR models (e.g., CoMFA) to correlate logP and electronic parameters with activity .

Q. Q8. What strategies mitigate discrepancies between in vitro and in vivo results?

Methodological Answer:

  • ADME Profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding.
  • Formulation Optimization : Use PEGylation or liposomal encapsulation to enhance bioavailability.
  • Pharmacokinetic Studies : Measure Cmax and half-life in rodent models .

Purity and Impurity Analysis

Q. Q9. How to identify and quantify synthetic impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Detect byproducts (e.g., unreacted sulfonyl chloride or ethylamine derivatives) using a gradient elution method.
  • Reference Standards : Compare retention times with spiked impurities (e.g., 3-(trifluoromethyl)phenol).
  • Limit Tests : Set thresholds (<0.1% for genotoxic impurities) per ICH Q3A guidelines .

Computational and Theoretical Approaches

Q. Q10. What computational tools predict the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to predict hydrolysis susceptibility of the sulfonamide bond.
  • Molecular Dynamics (GROMACS) : Simulate solvation effects in aqueous and lipid environments.
  • DEREK Nexus : Assess structural alerts for toxicity (e.g., thiophene ring mutagenicity) .

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